2-(4-(4-Bromophenoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Bromophenoxy)phenyl)acetic acid, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Bromophenoxy)phenyl)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the perception of pain. By inhibiting COX enzymes, 2-(4-(4-Bromophenoxy)phenyl)acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-(4-Bromophenoxy)phenyl)acetic acid has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been found to have antioxidant properties, which can help to protect cells from oxidative damage. 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been found to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-(4-Bromophenoxy)phenyl)acetic acid in lab experiments is its well-documented mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 2-(4-(4-Bromophenoxy)phenyl)acetic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-(4-Bromophenoxy)phenyl)acetic acid. One potential direction is the development of new 2-(4-(4-Bromophenoxy)phenyl)acetic acid derivatives with improved properties, such as increased efficacy or reduced toxicity. Another potential direction is the study of 2-(4-(4-Bromophenoxy)phenyl)acetic acid in combination with other drugs, to determine if it can enhance their efficacy. Finally, the study of 2-(4-(4-Bromophenoxy)phenyl)acetic acid in different animal models can help to determine its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(4-(4-Bromophenoxy)phenyl)acetic acid involves the reaction of 4-bromophenol with 4-bromobenzaldehyde in the presence of a base, followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure 2-(4-(4-Bromophenoxy)phenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Bromophenoxy)phenyl)acetic acid has been studied extensively for its potential applications in various fields. In the field of medicine, 2-(4-(4-Bromophenoxy)phenyl)acetic acid has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In addition to its medical applications, 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been studied for its potential use in the field of materials science. 2-(4-(4-Bromophenoxy)phenyl)acetic acid has been found to have self-assembly properties, which can be utilized in the development of new materials with unique properties.
Eigenschaften
Molekularformel |
C14H11BrO3 |
---|---|
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
2-[4-(4-bromophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H11BrO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
BBFVALMQOBPKTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.